molecular formula C16H18O2 B13760121 Acetaldehyde dibenzyl acetal CAS No. 23556-90-3

Acetaldehyde dibenzyl acetal

Cat. No.: B13760121
CAS No.: 23556-90-3
M. Wt: 242.31 g/mol
InChI Key: RFRXYOZZAPXFFD-UHFFFAOYSA-N
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Description

Acetaldehyde dibenzyl acetal, also known as 1,1’-[1,1-Ethanediylbis(oxymethylene)]dibenzene, is an organic compound with the molecular formula C16H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is formed by the reaction of acetaldehyde with benzyl alcohol, resulting in the formation of an acetal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde dibenzyl acetal can be synthesized through the acetalization of acetaldehyde with benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The process may also involve the use of basic conditions with sodium alkoxide and trifluoroacetate ester to facilitate the formation of the acetal .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde dibenzyl acetal undergoes various chemical reactions, including:

    Oxidation: The acetal can be oxidized to form benzaldehyde and other oxidation products.

    Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and benzyl alcohol.

    Substitution: The acetal group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde and other oxidation products.

    Hydrolysis: Acetaldehyde and benzyl alcohol.

    Substitution: Various substituted acetals depending on the nucleophile used.

Scientific Research Applications

Acetaldehyde dibenzyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetaldehyde dibenzyl acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, regenerating the original aldehyde. This property makes it a valuable reagent in organic synthesis for the protection and deprotection of aldehyde groups .

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde dimethyl acetal: Similar in structure but with methyl groups instead of benzyl groups.

    Acetaldehyde diethyl acetal: Similar in structure but with ethyl groups instead of benzyl groups.

    Benzaldehyde dimethyl acetal: Similar in structure but derived from benzaldehyde instead of acetaldehyde.

Uniqueness

Acetaldehyde dibenzyl acetal is unique due to the presence of benzyl groups, which provide additional stability and reactivity compared to other acetals. The benzyl groups also impart distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

23556-90-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-phenylmethoxyethoxymethylbenzene

InChI

InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3

InChI Key

RFRXYOZZAPXFFD-UHFFFAOYSA-N

Canonical SMILES

CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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